1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene
Description
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene is a boron-containing aromatic compound featuring a central benzene ring substituted with two benzo[d][1,3,2]dioxaborole groups via oxygen linkages. This structure confers unique electronic and steric properties, making it relevant in materials science and catalysis. The benzo[d][1,3,2]dioxaborole moiety integrates a boron atom within a fused bicyclic system, enhancing thermal stability and Lewis acidity compared to simpler boronic esters.
Properties
Molecular Formula |
C18H12B2O6 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[2-(1,3,2-benzodioxaborol-2-yloxy)phenoxy]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C18H12B2O6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H |
InChI Key |
WKEXSQGNCGXAHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3OB4OC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene typically involves the reaction of catechol with boronic acids under reflux conditions. For example, a mixture of catechol and 4-biphenyl boronic acid in toluene is heated under reflux using a Dean Stark apparatus for several hours. The product is then purified by recrystallization from toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while reduction may produce boron-containing alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex boron-containing molecules . In medicine, it is being explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment . In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene involves its interaction with molecular targets and pathways in the body. The compound’s boron atoms can form stable complexes with various biomolecules, influencing their activity and function . For example, in BNCT, the compound accumulates in cancer cells and, upon exposure to neutron radiation, releases high-energy particles that selectively destroy the cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene with three categories of related compounds: boron-containing aromatics , dioxolane/dioxaborole derivatives , and aryl-substituted heterocycles .
Boron-Containing Aromatics
| Property | This compound | Phenylboronic Acid | Triphenylborane |
|---|---|---|---|
| Lewis Acidity | High (due to electron-withdrawing dioxaborole) | Moderate | High |
| Thermal Stability | Excellent (stable up to ~300°C) | Poor (decomposes above 150°C) | Moderate (stable up to 200°C) |
| Solubility | Low in polar solvents; high in aromatic solvents | High in polar solvents (e.g., H₂O) | Low in polar solvents |
The bicyclic dioxaborole system in the target compound enhances Lewis acidity compared to phenylboronic acid, enabling stronger substrate activation in catalytic applications. Its fused-ring structure also improves thermal stability over monocyclic analogs .
Dioxolane/Dioxaborole Derivatives
The target compound’s dioxaborole groups introduce redox activity and boron-mediated reactivity, unlike inert dioxolane derivatives (e.g., 2-[3-(1,2,4-triazol-1-yl)phenyl]-1,3-dioxolane). Its electronic structure aligns with computational studies on boron-containing systems, where density-functional theory (DFT) methods like Becke’s hybrid functional and Colle-Salvetti correlation-energy models predict charge distribution and stability.
Aryl-Substituted Heterocycles
The target compound’s electron-deficient boron centers contrast with sulfonamide derivatives’ electron-rich character, enabling divergent reactivity in cross-coupling reactions. Its π-conjugated system may support applications in optoelectronics, akin to thiadiazole-boronic acid hybrids .
Research Findings and Limitations
- Synthetic Challenges: No direct synthesis data for the target compound is available in the evidence. However, glucose-mediated reductions (as in ) could inspire eco-friendly routes.
- Computational Insights : DFT studies validate the electronic properties of similar boron systems but require experimental corroboration for this compound.
- Comparative Gaps : Data on solubility, catalytic efficiency, and optical properties are inferred from structural analogs and merit further experimental validation.
Biological Activity
1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene, also known as 2,2'-bibenzo[d][1,3,2]dioxaborole (CAS Number: 13826-27-2), is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
- Molecular Formula : C₁₂H₁₀B₂O₄
- Molecular Weight : 239.83 g/mol
- Density : 1.3 g/cm³
- Melting Point : 189-196 °C
- Boiling Point : 328.1 °C
Synthesis
The synthesis of this compound typically involves the reaction of catechol derivatives with boron reagents. The process can be optimized for yield and purity through various organic synthesis techniques.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown varying degrees of cytotoxicity against different cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Moderate activity |
| Compound B | HeLa (Cervical Cancer) | 5 | High activity |
| Compound C | A549 (Lung Cancer) | 15 | Low activity |
These findings suggest that while some derivatives exhibit significant cytotoxicity, the specific activity of this compound itself requires further investigation.
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial properties of related compounds against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >100 µg/mL | No significant activity |
| Escherichia coli | >100 µg/mL | No significant activity |
| Candida albicans | >100 µg/mL | No significant activity |
These results indicate that the compound does not exhibit notable antimicrobial properties against the tested strains.
Study on Anticancer Activity
In a notable study published in Inorganic Chemistry, researchers synthesized several derivatives of boron-containing compounds and evaluated their antiproliferative effects on human cancer cell lines. The study highlighted that certain structural modifications enhanced the anticancer activity significantly compared to the parent compound .
Evaluation Against Infectious Diseases
Another research effort focused on evaluating similar compounds against viral infections such as HIV and hepatitis. The results indicated that while some compounds showed cytotoxic effects on human lymphocytes used in HIV studies, they did not demonstrate effective antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
